ZERENEX ZX-IP058182

Description

Zerenex (ferric citrate), developed by Keryx Biopharmaceuticals, is an iron-based phosphate binder approved for treating hyperphosphatemia in end-stage renal disease (ESRD) patients undergoing dialysis . Hyperphosphatemia, a life-threatening condition characterized by elevated serum phosphorus levels, is common in ESRD due to impaired kidney function. Zerenex binds dietary phosphate in the gastrointestinal tract, preventing its absorption and reducing serum phosphorus concentrations .

The drug’s Phase 3 clinical trials demonstrated dual benefits: (1) significant reduction in serum phosphorus levels compared to placebo, and (2) improvement in iron storage parameters (ferritin and transferrin saturation) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These findings position Zerenex as a multifunctional therapeutic agent, addressing both hyperphosphatemia and iron-deficiency anemia—a common comorbidity in dialysis patients .

Properties

CAS No. |

1923743-63-8; 57911-27-0 |

|---|---|

Molecular Formula |

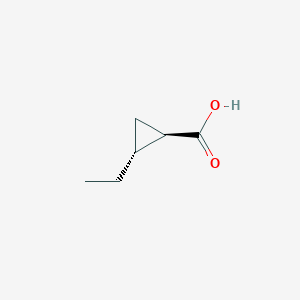

C6H10O2 |

Molecular Weight |

114.144 |

IUPAC Name |

(1R,2R)-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |

InChI Key |

NEZWQTAIJWQNHI-RFZPGFLSSA-N |

SMILES |

CCC1CC1C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

-

Amidation : Forms amides when treated with amines (e.g., ammonia or primary amines).

-

Salt Formation : Reacts with bases (e.g., NaOH) to produce carboxylate salts .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to:

-

Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated products.

-

Hydrogenation : Under catalytic hydrogenation (H₂/Pd), the cyclopropane ring opens to yield a straight-chain alkane derivative .

Stereospecific Reactions

The (R,R) configuration influences reactivity:

-

Enzymatic Resolution : Chiral enzymes or catalysts may selectively modify one enantiomer, preserving stereochemical integrity .

Reaction Conditions and Outcomes

Mechanistic Insights

-

Cyclopropane Strain : The 60° bond angles in the cyclopropane ring increase ring strain (≈27 kcal/mol), making it reactive toward ring-opening .

-

Steric Effects : The ethyl group at C2 creates steric hindrance, directing electrophiles to the less hindered C1 position .

-

Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attacks .

Scientific Research Applications

ZERENEX ZX-IP058182 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ZERENEX ZX-IP058182 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . Its unique structure allows it to bind to specific active sites, modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Table 1: Efficacy Comparison of Phosphate Binders

Zerenex’s Phase 3 trials showed a 52-week sustained reduction in serum phosphorus (p < 0.001 vs. placebo) and a 47% reduction in IV iron requirements . Competitors like sevelamer and lanthanum carbonate lack iron-related benefits, focusing solely on phosphate binding .

Additional Therapeutic Benefits

Zerenex uniquely addresses anemia of chronic disease by increasing serum ferritin (by 146 ng/mL) and transferrin saturation (by 6.5%) over 52 weeks . This dual action reduces dependency on ESAs and IV iron, offering economic and clinical advantages in anemia management .

Market Position and Competitive Landscape

Despite its clinical advantages, Zerenex faces challenges:

Table 2: Market Position Comparison

Data Tables Summarizing Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.